molecular formula C16H18N2O4S B076524 Phenazine ethosulfate CAS No. 10510-77-7

Phenazine ethosulfate

Cat. No. B076524
CAS RN: 10510-77-7
M. Wt: 334.4 g/mol
InChI Key: VDJKJPMLWJWQIH-UHFFFAOYSA-M
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Description

Phenazine ethosulfate is a derivative of phenazine, a nitrogen-containing heterocycle that demonstrates a wide range of biological activities and chemical properties. Phenazines are known for their diverse chemical structures and various biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activities. The synthesis, molecular structure, chemical reactions, and properties of this compound and related compounds have been extensively studied to explore their potential therapeutic value and application in different fields, including drug discovery and biosensor development.

Synthesis Analysis

The synthesis of this compound involves several key steps that ensure the introduction of the ethosulfate group into the phenazine core. Literature reviews and studies have highlighted the importance of selecting appropriate synthetic methodologies to achieve high purity and yield of phenazine derivatives. For instance, pyrazine and phenazine heterocycles serve as platforms for innovative total synthesis approaches, showcasing their potential in medicinal chemistry programs and drug discovery efforts (Huigens et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound features a phenazine ring system with an ethosulfate group attached, which significantly influences its chemical properties and biological activity. The structural analysis of phenazine derivatives reveals the importance of the nitrogen-containing heterocycles in providing diverse chemical structures and activities. Advances in the understanding of phenazines have been summarized, including their pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies (Yan et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility as a chemical entity. Its electrochemical properties have been leveraged in the development of sensors and biosensors, where phenazine-based redox polymers combined with carbon nanotubes improve the performance of sensing devices due to their inherent charge transport properties and electrocatalytic effects (Barsan et al., 2015).

Scientific Research Applications

  • Embryo Development and Pregnancy Rates : PES was studied for its effects on the development of bovine embryos. It was found that PES, used during the culture of embryos, did not affect pregnancy rates or fetal and postnatal development in calves (Barceló-Fimbres, Brink, & Seidel, 2009).

  • In Vitro Produced Bovine Embryos : Another study investigated the effects of PES on the development and apoptosis of bovine embryos produced in vitro. The research found that the addition of PES did not affect embryo development and blastocyst quality (Sudano et al., 2011).

  • Porcine Embryo Culture : PES was examined for its impact on the development, apoptosis, and cytoplasmic lipid content of porcine embryos. The study revealed that PES enhanced morula and blastocyst formation, reduced DNA fragmentation, and decreased cytoplasmic lipid content in blastocysts (Gajda et al., 2011).

  • Metabolic Regulation in Bovine Embryos : Research on the metabolic regulation of in-vitro-produced bovine embryos found that PES at certain concentrations resulted in poorer embryo development compared to lower doses or no PES (De La Torre-Sánchez, Preis, & Seidel, 2006).

  • Lipid Content and Apoptosis in Bovine Embryos : A study on the lipid content and apoptosis of in vitro-produced bovine embryos as determinants of susceptibility to vitrification found that PES supplementation reduced lipid accumulation and apoptosis in vitrified blastocysts (Sudano et al., 2011).

  • NMDA Receptor-Mediated Currents in Retina : PES was used to investigate its effect on light-evoked N-methyl D-aspartate (NMDA) receptor-mediated components in the retina of the tiger salamander. It was found that brief exposures to PES decreased D-serine levels and significantly reduced NMDA receptor contribution to light responses in the retina (Stevens et al., 2010).

Mechanism of Action

Target of Action

Phenazine ethosulfate is a cationic dye and a chemical electron acceptor . It is primarily used in dye-linked enzyme assays . The compound’s primary targets are the enzymes involved in these assays .

Mode of Action

This compound interacts with its targets by accepting electrons . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . This interaction results in changes in the redox state of the cellular environment .

Biochemical Pathways

This compound affects the redox pathways within cells . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This can influence gene expression patterns, contribute to biofilm formation and architecture, and enhance bacterial survival .

Pharmacokinetics

Its solubility in ethanol is known to be 50 mg/ml , which could potentially impact its bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It can modify cellular redox states, act as a cell signal that regulates patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . In addition, it can promote IL-8 secretion and mRNA expression in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . Furthermore, this compound’s impacts on bacterial interactions and biotechnological processes suggest that it may also be influenced by the presence of other microorganisms and specific conditions within biotechnological processes .

Safety and Hazards

When handling Phenazine ethosulfate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Phenazine ethosulfate and other phenazine derivatives are of significant interest because of their potential impact on bacterial interactions and biotechnological processes . Researchers continue to investigate these compounds and hope to develop them as medicines . These investigations may provide guidance for future research on phenazines .

properties

IUPAC Name

5-ethylphenazin-5-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJKJPMLWJWQIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065101
Record name Phenazinium, 5-ethyl-, ethyl sulfate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10510-77-7
Record name Phenazine ethosulfate
Source CAS Common Chemistry
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Record name Phenazine ethosulfate
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Record name Phenazine ethosulfate
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Record name Phenazinium, 5-ethyl-, ethyl sulfate (1:1)
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Record name Phenazinium, 5-ethyl-, ethyl sulfate
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Record name 5-ethylphenazinium ethyl sulphate
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Record name PHENAZINE ETHOSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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